5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Overview
Description
5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine: is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amine and oxadiazole functionalities makes it a versatile molecule for chemical modifications and reactions.
Mechanism of Action
Target of Action
It is suggested that similar compounds, such as cationic polymers, target bacterial membranes . These molecules possess several advantages, including a low propensity for the emergence of resistance and a rapid bactericidal effect .
Mode of Action
For instance, muscimol, a psychoactive compound derived from certain mushrooms, binds to GABA receptors in the brain, resulting in sedative and hallucinogenic properties .
Biochemical Pathways
For example, muscimol, through its potent interaction with GABA-A receptors, exerts significant effects on the central nervous system .
Result of Action
Related compounds like muscimol have been shown to have significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .
Action Environment
For example, abamectin, a bacterium-derived pesticide, has been shown to be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as nicotinamide N-methyltransferase (NNMT). This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound can modulate the activity of peptides, impacting signaling pathways and cellular communication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the regulation of metabolic pathways, leading to changes in energy utilization and glucose metabolism . This compound can also impact the expression of proinflammatory and anti-inflammatory cytokines, thereby modulating immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It acts as an inhibitor of NNMT, which plays a crucial role in nicotinamide metabolism . By inhibiting NNMT, this compound can alter the methylation status of histones and DNA, leading to changes in gene expression and cellular metabolism. Additionally, it can interact with peptides, influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance metabolic processes and improve glucose metabolism . At higher doses, it can lead to toxic effects, including disruptions in cellular function and adverse immune responses . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism. It interacts with enzymes such as NNMT, influencing the methylation of histones and DNA . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as it may be concentrated in areas where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and cytoplasm . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require moderate temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with biomolecules makes it valuable for biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Comparison with Similar Compounds
5-(aminomethyl)-1,2-oxazol-3(2H)-one (Muscimol): A compound with similar structural features but different biological activity.
N,N-dimethyl-1,2,4-triazole-3-amine: Another heterocyclic compound with comparable reactivity but distinct applications.
Uniqueness: 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is unique due to its combination of amine and oxadiazole functionalities. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry .
Properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-9(2)5-7-4(3-6)10-8-5/h3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRKCSVBMWLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600922-95-9 | |
Record name | 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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